2-(Carboxymethyl)-5-methylbenzoic acid
Description
Significance within Substituted Benzoic Acid Derivatives
Substituted benzoic acids are a cornerstone in organic chemistry, with their derivatives finding widespread use in pharmaceuticals, agrochemicals, and materials science. libretexts.orgmdpi.com The properties and reactivity of benzoic acid are significantly influenced by the nature and position of substituents on the aromatic ring. libretexts.orgnih.govmdpi.com These substituents can alter the acidity of the carboxylic acid group and provide additional functional handles for further chemical modifications. nih.govmdpi.com
The presence of both a carboxymethyl group and a methyl group on the benzene (B151609) ring of 2-(carboxymethyl)-5-methylbenzoic acid imparts a unique combination of properties. The two carboxylic acid groups offer sites for esterification, amidation, and other reactions, making it a versatile building block for more complex molecules. The methyl group, being an electron-donating group, can influence the electronic properties of the aromatic ring. researchgate.net The acidity of substituted benzoic acids is a well-studied phenomenon, with electron-withdrawing groups generally increasing acidity and electron-donating groups decreasing it. libretexts.orgnih.gov
Interdisciplinary Research Contexts and Relevance in Organic Chemistry
The structural motif of this compound, as a homophthalic acid derivative, places it in a class of compounds with known interdisciplinary relevance. Homophthalic acids and their anhydrides are valuable intermediates in the synthesis of various heterocyclic compounds, including isocoumarins, which have applications in medicinal chemistry. google.com For instance, derivatives of homophthalic acid have been utilized in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs). wikipedia.org
In the realm of organic synthesis, the dicarboxylic acid functionality allows for the construction of polyesters and polyamides, highlighting its potential in polymer and materials science. The reactivity of the carboxyl groups can be selectively controlled, offering pathways to a diverse range of molecular architectures. The synthesis of related substituted benzoic acids, such as 2-propoxy-5-methylbenzoic acid, has been achieved through multi-step reaction sequences, providing a blueprint for the potential synthesis of the title compound. libretexts.org
Overview of Current Research Trajectories
While specific current research trajectories for this compound are not prominently documented in publicly available literature, the broader trends in research on substituted benzoic acids and homophthalic acids provide a strong indication of its potential areas of investigation.
A significant area of research is in the development of novel bioactive molecules. The core structure of this compound could serve as a scaffold for the synthesis of new therapeutic agents. Research into related benzoic acid derivatives has explored their potential as anticancer agents. sarex.com
In materials science, the focus is often on creating new polymers and functional materials. The bifunctional nature of this compound makes it a candidate for the synthesis of specialty polymers with tailored properties. Homophthalic acid anhydrides, derived from homophthalic acids, are used in the production of polymers with enhanced thermal stability and mechanical strength. chemimpex.com
Furthermore, the unique substitution pattern of this compound could be exploited in the design of new ligands for metal complexes or as a component in supramolecular assemblies. The strategic placement of functional groups allows for the fine-tuning of binding affinities and self-assembly behavior.
Structure
3D Structure
Properties
IUPAC Name |
2-(carboxymethyl)-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-2-3-7(5-9(11)12)8(4-6)10(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLGCMZUBYKXHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Synthesis of 2 Carboxymethyl 5 Methylbenzoic Acid
Established Synthetic Pathways and Precursors
The synthesis of 2-(carboxymethyl)-5-methylbenzoic acid can be approached through several established pathways, primarily involving the construction of the dicarboxylic acid framework from readily available starting materials. These methods often rely on multistep sequences and the derivatization of suitable precursors.
Multistep Reaction Sequences for Carboxymethylation
One of the fundamental approaches to synthesizing this compound involves the introduction of a carboxymethyl group (-CH₂COOH) onto a 5-methylbenzoic acid backbone. This can be achieved through a series of well-established organic reactions. A plausible synthetic route, based on analogous transformations of similar substrates, could commence with 2,5-dimethylbenzoic acid.
A hypothetical multistep sequence is outlined below:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), CCl₄, heat | 2-(Bromomethyl)-5-methylbenzoic acid |
| 2 | Cyanation | Sodium cyanide (NaCN), polar aprotic solvent (e.g., DMSO) | 2-(Cyanomethyl)-5-methylbenzoic acid |
| 3 | Hydrolysis | Acid or base catalysis (e.g., H₂SO₄/H₂O or NaOH/H₂O), heat | This compound |
This sequence leverages the selective radical bromination of the benzylic methyl group, followed by a nucleophilic substitution with cyanide and subsequent hydrolysis of the nitrile to the desired carboxylic acid.
Derivatization of Methylbenzoic Acid Precursors
An alternative strategy involves the derivatization of a pre-functionalized methylbenzoic acid precursor. For instance, a synthetic pathway analogous to the preparation of 2-propoxy-5-methylbenzoic acid could be envisioned. nih.govnih.gov This would involve the introduction of a hydroxyl group at the 2-methyl position of 5-methylbenzoic acid, followed by a reaction to introduce the acetic acid side chain.
A representative, though not explicitly documented for this specific compound, derivatization pathway could be:
Oxidation of the Precursor: Selective oxidation of 2,5-dimethylbenzoic acid to introduce a hydroxyl group at the benzylic position, yielding 2-(hydroxymethyl)-5-methylbenzoic acid.
Conversion to a Halide: Transformation of the hydroxyl group to a more reactive leaving group, such as a bromide, using a reagent like phosphorus tribromide (PBr₃).
Chain Extension: Reaction of the resulting 2-(bromomethyl)-5-methylbenzoic acid with a cyanide salt, as described in the previous section, followed by hydrolysis.
The synthesis of 2-propoxy-5-methylbenzoic acid from p-cresotinic acid (2-hydroxy-5-methylbenzoic acid) demonstrates the feasibility of manipulating substituents on a methylbenzoic acid core. nih.govnih.gov In this reported synthesis, the hydroxyl group is alkylated, and an ester is hydrolyzed to yield the final product. nih.govnih.gov
Ring-Closing Reactions for Cyclic Analogues
While not a direct synthesis of the acyclic dicarboxylic acid, the formation of its cyclic analogues, such as benzofuranones, is a closely related and important area of study. The intramolecular cyclization of derivatives of this compound or its precursors can lead to the formation of heterocyclic structures. For example, derivatives of phenylacetic acid are known to undergo intramolecular cyclization to form benzofuranones. organic-chemistry.org
An intramolecular Friedel-Crafts-type reaction of an activated form of this compound, such as its acid chloride, could potentially lead to a cyclic diketone. The synthesis of benzofuranone derivatives from salicylaldehyde (B1680747) and chloroacetone (B47974) highlights the utility of cyclization reactions in building complex scaffolds from simple precursors.
Novel Synthetic Approaches and Catalyst Development
Recent advances in organic synthesis have focused on the development of more efficient, selective, and environmentally benign methods. These novel approaches often employ transition metal catalysts and aim to minimize the number of synthetic steps.
Regioselective Synthesis Strategies
The challenge in synthesizing this compound often lies in achieving the desired regioselectivity, particularly when starting from precursors with multiple reactive sites. Modern synthetic methods offer potential solutions to this challenge.
For example, regioselective carboxylation reactions are of significant interest. While not directly reported for this specific molecule, enzymatic carboxylation has been shown to be highly regioselective for the synthesis of ortho-hydroxybenzoic acids from phenols. The application of similar biocatalytic or chemocatalytic methods could provide a direct route to the target compound from a suitable precursor, such as 5-methylphenylacetic acid.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the construction of carbon-carbon bonds. A potential retrosynthetic analysis of this compound suggests that it could be assembled from two simpler fragments using a palladium- or nickel-catalyzed coupling reaction.
A plausible, yet to be reported, approach could involve the coupling of a suitably protected 2-halo-5-methylbenzoic acid ester with a malonic acid ester derivative, followed by hydrolysis and decarboxylation.
The following table summarizes potential precursors and the types of transition metal-catalyzed reactions that could be employed:
| Precursor 1 | Precursor 2 | Coupling Reaction Type | Catalyst System (Example) |
| 2-Bromo-5-methylbenzoic acid methyl ester | Diethyl malonate | Buchwald-Hartwig amination variant | Palladium catalyst with a suitable ligand |
| 2-Iodo-5-methylbenzoic acid | A reformatsky reagent derived from an alpha-haloacetate | Negishi or Suzuki-Miyaura coupling | Palladium or Nickel catalyst |
These modern catalytic methods offer the potential for more convergent and efficient syntheses of this compound and its derivatives, avoiding the often harsh conditions and multiple steps of more traditional routes.
Green Chemistry Principles and Sustainable Synthesis
The synthesis of this compound can be approached through several methodologies, with a growing emphasis on environmentally benign processes. While specific green chemistry protocols for this exact molecule are not extensively documented in publicly available research, principles from the synthesis of related substituted benzoic and phenylacetic acids can be applied.
One plausible sustainable route involves the hydrolysis of a corresponding ester precursor, such as 2-(ethoxycarbonylmethyl)-5-methylbenzoic acid. The use of water as a solvent and a recyclable acid or base catalyst aligns with green chemistry principles by minimizing hazardous waste. For instance, the esterification of phenylacetic acid has been achieved under solvent-free conditions using recyclable heterogeneous catalysts like metal-cation-exchanged montmorillonite (B579905) nanoclays, which could be adapted for the synthesis of the precursor ester. jetir.orgroyalsocietypublishing.org Another approach is the direct oxidation of a suitable precursor. The oxidation of substituted toluenes to benzoic acids is a common industrial process, often utilizing catalysts like cobalt or manganese naphthenates with oxygen as the oxidant, which is an atom-economical method. wikipedia.org
Solvent-free reactions or the use of greener solvents like water or ethanol (B145695) are central to sustainable synthesis. For example, the preparation of phenolic esters has been demonstrated without any solvent, relying on temperature control to drive the reaction. jetir.org Such methodologies reduce the environmental impact associated with volatile organic compounds (VOCs).
A potential green synthetic pathway to this compound could start from 2-hydroxy-5-methylbenzoic acid (p-cresotic acid). This could involve an initial esterification to protect the carboxylic acid, followed by etherification of the phenolic hydroxyl group with an acetate (B1210297) precursor, and subsequent selective hydrolysis. The synthesis of the related 2-propoxy-5-methylbenzoic acid from p-cresotinic acid has been demonstrated, where the esterification and subsequent hydrolysis steps are key. nist.govnih.gov
Yield Optimization and Scalability Studies
Optimizing the yield and ensuring the scalability of the synthesis of this compound are critical for its practical application. While specific studies on this compound are limited, general strategies for analogous reactions can be considered.
In syntheses involving Grignard reagents, which could be used to introduce the carboxymethyl group, yield improvement often involves careful control of reaction conditions to minimize side reactions. quora.com The use of additives that moderate Grignard reagent reactivity, such as bis[2-(N,N-dimethylamino)ethyl] ether, has been shown to improve yields in the synthesis of aryl ketones from aryl acid chlorides, a principle that could be adapted. organic-chemistry.orgwisc.edu
A scalable synthesis of a related compound, 2-ethoxybenzoic acid, was achieved with a high yield (98.31%) through a two-step process involving etherification followed by hydrolysis. The process was conducted on a large scale, indicating its industrial applicability. chemicalbook.com Similarly, the hydrolysis of methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate to its corresponding acid proceeded with a 95% yield, and a larger scale reaction gave a 99% yield, demonstrating effective scalability. chemspider.com
Table 1: Factors Influencing Yield in Analogous Benzoic Acid Syntheses
| Factor | Influence on Yield | Example Compound | Citation |
| Catalyst | Use of a recyclable heterogeneous acid catalyst can enhance reaction rate and yield. | (4-ethoxyphenyl) 2-phenylacetate | gcsu.edu |
| Reaction Conditions | Control of temperature and use of a moderating ligand in Grignard reactions can minimize side products and improve yield. | Aryl ketones | organic-chemistry.orgwisc.edu |
| Starting Material Purity | Higher purity of starting materials leads to higher yield of the final product. | 5-iodo-2-methylbenzoic acid | google.com |
| Solvent | Solvent-free conditions or use of appropriate solvents can drive the reaction to completion. | Substituted Benzoic Acids | researchgate.net |
Purification and Isolation Techniques for Research Applications
For research applications, obtaining this compound in high purity is essential. Several standard laboratory techniques can be employed for its purification and isolation.
Recrystallization is a common and effective method for purifying solid organic compounds. Benzoic acid and its derivatives are often purified by recrystallization from water, taking advantage of their higher solubility in hot water compared to cold water. wikipedia.org For more complex derivatives, a mixed solvent system, such as methanol (B129727) and water, may be used to achieve effective purification. chemspider.com The choice of solvent is critical and should be determined based on the solubility profile of the target compound and its impurities.
Chromatography offers a high degree of separation and is suitable for isolating pure compounds from complex mixtures.
Column Chromatography: This technique can be used for the separation of isomers or for removing impurities with different polarities. For instance, isomers of 3-hydroxy-5-methylisoxazole were successfully separated using flash column chromatography. inventivapharma.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative tool. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water (with a pH modifier like phosphoric or formic acid) is often suitable for the analysis and purification of benzoic acid derivatives. google.comsielc.com This method is also scalable for preparative separations.
Acid-Base Extraction can be utilized to separate the acidic this compound from non-acidic impurities. The compound can be dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) to form the water-soluble carboxylate salt. The aqueous layer is then separated and acidified to precipitate the pure acid.
Table 2: Purification Techniques for Benzoic Acid Derivatives
| Technique | Principle | Application Example | Citation |
| Recrystallization | Difference in solubility at different temperatures. | Benzoic acid from water. | wikipedia.org |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Separation of isomers of 3-hydroxy-5-methylisoxazole. | inventivapharma.com |
| HPLC | Partitioning between a mobile and stationary phase under high pressure. | Analysis of 2-amino-3-methyl-5-chlorobenzoic acid. | google.com |
| Acid-Base Extraction | Separation based on the acidic nature of the carboxyl groups. | General technique for carboxylic acids. |
Chemical Transformations and Design of Derivatives of 2 Carboxymethyl 5 Methylbenzoic Acid
Derivatization Strategies of the Carboxylic Acid Moieties
The presence of two carboxylic acid groups, one attached directly to the aromatic ring and the other via a methylene (B1212753) linker, allows for selective or exhaustive derivatization.
Esterification and Amidation Reactions
The carboxylic acid functional groups are readily converted into esters and amides, which are fundamental transformations in organic synthesis.
Esterification: The reaction of 2-(carboxymethyl)-5-methylbenzoic acid with alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, leads to the formation of the corresponding esters. This process, known as Fischer-Speier esterification, is an equilibrium reaction. masterorganicchemistry.comchemguide.co.uk To drive the reaction towards the product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com Depending on the stoichiometry of the alcohol, either the monoester or the diester can be selectively synthesized. For instance, using one equivalent of a sterically hindered alcohol might favor esterification at the less hindered carboxymethyl group. Conversely, using a large excess of a small alcohol like methanol (B129727) would likely lead to the formation of the dimethyl ester.
Amidation: The synthesis of amides from this compound can be achieved by reacting the acid with primary or secondary amines. youtube.comchemistrystudent.com This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then treated with the amine to form the amide bond. chemistrystudent.com Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be employed to facilitate the direct condensation of the carboxylic acid and the amine. masterorganicchemistry.com Similar to esterification, mono- or di-amides can be prepared by controlling the reaction conditions and stoichiometry.
| Derivative Name | Reactant | General Reaction Condition |
|---|---|---|
| Dimethyl 2-(carboxymethyl)-5-methylbenzoate | Methanol | Excess methanol, H₂SO₄ (catalyst), heat |
| Diethyl 2-(carboxymethyl)-5-methylbenzoate | Ethanol (B145695) | Excess ethanol, H₂SO₄ (catalyst), heat |
| 2-(Carboxymethyl)-5-methyl-N,N'-diethylbenzamide | Ethylamine | 1) SOCl₂, 2) Excess ethylamine |
| 2-(Carboxymethyl)-5-methyl-N,N'-dibenzylbenzamide | Benzylamine | DCC, CH₂Cl₂ |
Anhydride (B1165640) Formation and Cyclic Derivative Synthesis (e.g., Isocoumarin Derivatives)
The dicarboxylic acid structure of this compound is a precursor for the synthesis of cyclic anhydrides and other heterocyclic systems like isocoumarins.
Anhydride Formation: Intramolecular dehydration of this compound can lead to the formation of a cyclic anhydride, specifically 7-methylisochroman-1,3-dione. This transformation can typically be achieved by heating the dicarboxylic acid with a dehydrating agent such as acetic anhydride or by using strong heating under vacuum. The formation of this seven-membered ring anhydride is a key step in creating a more rigid molecular framework.
Cyclic Derivative Synthesis (Isocoumarin Derivatives): Isocoumarins are a class of lactones that can be synthesized from derivatives of this compound. A common strategy involves the conversion of the diacid to its corresponding diester, for example, the dimethyl ester. Treatment of this diester with a strong base, such as sodium ethoxide, can induce an intramolecular Dieckmann condensation. The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield a 7-methyl-3,4-dihydro-1H-isochromen-1-one derivative. Further modifications can then be carried out to introduce unsaturation and afford the corresponding isocoumarin.
| Derivative Name | General Synthetic Approach |
|---|---|
| 7-Methylisochroman-1,3-dione | Intramolecular dehydration using a dehydrating agent (e.g., acetic anhydride) |
| 7-Methyl-3,4-dihydro-1H-isochromen-1-one | Dieckmann condensation of the corresponding diester followed by hydrolysis and decarboxylation |
Modifications on the Methyl and Phenyl Ring Positions
The aromatic ring and the benzylic methyl group are susceptible to a range of chemical modifications, further expanding the chemical space accessible from this compound.
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the carboxymethyl group and the carboxylic acid group are both deactivating and meta-directing, while the methyl group is activating and ortho-, para-directing. The interplay of these effects will determine the position of the incoming electrophile.
Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. Due to the deactivating nature of the carboxyl groups, forcing conditions may be required. The nitro group is expected to be introduced at the positions meta to the carboxyl groups and ortho to the methyl group.
Halogenation: Halogenation, such as bromination or chlorination, can be accomplished using a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The halogen will substitute a hydrogen atom on the aromatic ring, with the position being influenced by the existing substituents.
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-(Carboxymethyl)-5-methyl-3-nitrobenzoic acid and 2-(Carboxymethyl)-5-methyl-4-nitrobenzoic acid |
| Bromination | Br₂, FeBr₃ | 3-Bromo-2-(carboxymethyl)-5-methylbenzoic acid and 4-Bromo-2-(carboxymethyl)-5-methylbenzoic acid |
Functional Group Interconversions on the Methyl Group
The benzylic methyl group is a site for various functional group interconversions, most notably oxidation and halogenation.
Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid. chemguide.co.uk Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically convert the methyl group directly to a carboxylic acid, yielding a tricarboxylic acid derivative. google.com Milder and more selective oxidizing agents, or controlled reaction conditions, would be necessary to stop the oxidation at the aldehyde stage. researchgate.net
Halogenation: Free-radical halogenation of the methyl group can be initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile) in the presence of a halogenating agent such as N-bromosuccinimide (NBS). This reaction proceeds via a radical mechanism and can lead to mono-, di-, or tri-halogenated products at the benzylic position.
| Transformation | Reagents | Product |
|---|---|---|
| Oxidation to Carboxylic Acid | KMnO₄, heat | 2-(Carboxymethyl)-5-carboxybenzoic acid |
| Monobromination | N-Bromosuccinimide (NBS), AIBN | 2-(Carboxymethyl)-5-(bromomethyl)benzoic acid |
Introduction of Heteroatoms or Halogen Substituents
Beyond nitration and halogenation on the aromatic ring, other heteroatoms can be introduced, and halogen substituents can be incorporated through various methods.
Introduction of Heteroatoms: The primary method for introducing a heteroatom onto the aromatic ring is through electrophilic substitution, as discussed with nitration. Subsequent reduction of the nitro group, for instance using tin(II) chloride or catalytic hydrogenation, provides an amino group, a key functional handle for further derivatization. The introduction of sulfur-containing groups can be achieved through sulfonation with fuming sulfuric acid, which would also be directed by the existing substituents.
Introduction of Halogen Substituents: As mentioned in section 3.2.1, halogens can be introduced onto the aromatic ring via electrophilic substitution. Furthermore, the amino derivative obtained from the reduction of the nitro compound can be converted to a diazonium salt, which is a versatile intermediate. Through Sandmeyer or related reactions, the diazonium group can be replaced by a variety of substituents, including halogens (Cl, Br, I), a cyano group, or a hydroxyl group, allowing for the synthesis of a wide range of halogenated and other heteroatom-containing derivatives.
Exploration of Polycarboxylic Acid Derivatives
The conversion of this compound into higher polycarboxylic acids is a key strategy for designing molecules with enhanced chelating properties, which are valuable in the development of coordination polymers, metal-organic frameworks (MOFs), and other functional materials. nih.govbohrium.commdpi.comresearchgate.netnih.govnih.gov The synthesis of these derivatives often involves the introduction of additional carboxyl groups onto the aromatic ring or the modification of the existing carboxylic acid functions.
One common approach to increasing the number of carboxylic acid groups is through electrophilic aromatic substitution reactions on the benzene ring. For instance, carboxylation of the aromatic ring can be explored, although the deactivating nature of the existing carboxyl groups presents a challenge. doubtnut.com A more feasible route involves the functionalization of the methyl group. Oxidation of the benzylic methyl group to a carboxylic acid would yield a tricarboxylic acid, 2-(carboxymethyl)benzene-1,4-dicarboxylic acid. This transformation can be achieved using strong oxidizing agents.
Another strategy involves the use of this compound as a building block in multi-component reactions or through coupling with other carboxyl-containing moieties. These methods allow for the construction of more complex polycarboxylic acid structures with tailored geometries and functionalities. The resulting polycarboxylic acids can act as multidentate ligands, capable of forming stable complexes with a variety of metal ions. nih.govbohrium.commdpi.com
The table below summarizes potential synthetic routes to polycarboxylic acid derivatives starting from this compound.
| Derivative Name | Synthetic Approach | Potential Application |
| 2-(Carboxymethyl)benzene-1,4-dicarboxylic acid | Oxidation of the methyl group | Building block for polyesters and MOFs |
| 5-Carboxy-2-(carboxymethyl)benzoic acid derivatives | Introduction of a carboxyl group via functionalization of the aromatic ring | Chelating agents, ligands for coordination chemistry |
| Complex polycarboxylic acids | Multi-component reactions or coupling with other carboxyl-functionalized molecules | Design of functional materials with specific properties |
Structure-Reactivity Relationship Studies of Modified Analogues
The reactivity of this compound and its derivatives is intricately linked to the electronic and steric environment of the reactive sites. Understanding these relationships is crucial for predicting reaction outcomes and designing synthetic routes to new analogues.
The electronic nature of the substituents on the benzene ring significantly influences the reactivity of both the aromatic ring and the two carboxylic acid groups. The carboxyl group of the benzoic acid moiety is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. doubtnut.com Conversely, the methyl group is an electron-donating group, which activates the ring. The interplay of these opposing effects governs the regioselectivity of reactions on the aromatic ring.
The acidity of the two carboxyl groups is also dictated by electronic effects. The carboxylic acid attached directly to the aromatic ring is generally less acidic than the one on the carboxymethyl group. This is due to the electron-withdrawing nature of the phenyl ring, which stabilizes the carboxylate anion of the benzoic acid. However, the reactivity of the benzylic C-H bonds in the carboxymethyl group is enhanced due to their position adjacent to the aromatic ring, making them susceptible to certain oxidative functionalizations. nih.gov
The table below illustrates the expected electronic influence of the substituents on the reactivity of this compound.
| Substituent | Electronic Effect | Influence on Aromatic Ring Reactivity (Electrophilic Substitution) | Influence on Carboxylic Acid Acidity |
| -COOH (on ring) | Electron-withdrawing | Deactivating, meta-directing | Increases acidity |
| -CH₃ | Electron-donating | Activating, ortho/para-directing | Decreases acidity |
| -CH₂COOH | Weakly electron-withdrawing | Weakly deactivating | Influenced by distance from the ring |
Steric hindrance plays a critical role in the derivatization of this compound, particularly in reactions involving the carboxylic acid groups. The ortho-disubstituted pattern of the molecule, with the carboxymethyl and a hydrogen atom flanking one of the carboxyl groups, can influence the approach of reagents.
For instance, in esterification reactions, the carboxylic acid of the benzoic acid moiety is more sterically hindered than the acetic acid moiety. This difference in steric accessibility can be exploited for selective derivatization. Reagents with bulky nucleophiles will preferentially react with the less hindered carboxymethyl group.
Furthermore, the conformation of the molecule, specifically the rotational freedom of the carboxymethyl group, can affect reaction pathways. The ability of this group to rotate can either facilitate or hinder interactions with reagents, depending on the specific reaction mechanism. In the design of ligands for metal complexes, the conformational flexibility of the molecule is a key determinant of the resulting coordination geometry. nih.govbohrium.com The rigidity or flexibility of the ligand framework, influenced by the substituents, dictates the structure and properties of the resulting coordination polymers or MOFs. mdpi.comresearchgate.netnih.govnih.govmdpi.com
Coordination Chemistry and Metal Organic Frameworks Featuring 2 Carboxymethyl 5 Methylbenzoic Acid Ligands
Ligand Design Principles and Coordination Modes
The unique structure of 2-(Carboxymethyl)-5-methylbenzoic acid (H₂cmmba), featuring two carboxylate groups with different chemical environments, is central to its utility in constructing coordination polymers. The presence of a flexible methylene (B1212753) spacer between one carboxylate group and the benzene (B151609) ring, contrasted with the rigid attachment of the other, allows for a variety of conformational and coordination possibilities.
Chelation Properties of Carboxylate and Other Functional Groups
The deprotonated form of H₂cmmba, the cmbba²⁻ dianion, possesses two carboxylate groups that serve as the primary binding sites for metal ions. These groups can exhibit several coordination modes, which dictates the dimensionality and topology of the resulting framework. Common binding modes observed for carboxylate groups include monodentate, bidentate chelate, and bidentate bridging. The flexibility of the carboxymethyl arm allows it to rotate and position itself to form stable chelate rings with a metal center, typically a five- or six-membered ring, which enhances the thermodynamic stability of the complex. The two carboxylate groups can coordinate to a single metal center or, more commonly, to different metal centers, leading to the formation of extended networks.
Bridging Ligand Architectures in Polymeric Structures
The ability of the cmbba²⁻ ligand to bridge multiple metal centers is fundamental to the formation of one-, two-, or three-dimensional polymeric structures. The ligand can adopt various conformations, acting as a versatile linker. For instance, the two carboxylate groups can each bind to a different metal ion, effectively spanning a significant distance and propagating the network. In known complexes, the cmbba²⁻ ligand has been observed to link metal centers to form wave-like chains and more complex layered structures. The specific bridging mode is influenced by factors such as the coordination geometry of the metal ion, the presence of other ligands, and the reaction conditions.
Role of Ancillary Ligands in Complex Formation
To further control the structure and properties of the resulting MOFs, ancillary ligands, particularly N-donor ligands, are often introduced into the coordination sphere. These ligands play several crucial roles:
Balancing Charge and Coordination: They satisfy the coordination requirements of the metal center, occupying sites not taken by the primary cmbba²⁻ ligand.
Dimensionality Control: The length and flexibility of the N-donor ligand can influence the distance between metal centers, helping to direct the formation of chains, layers, or more intricate 3D networks.
Structural Stability: These ligands can act as pillars, linking layers and preventing collapse, thereby enhancing the robustness of the framework.
For example, flexible bis(imidazole) or bis(pyridine) ligands have been successfully used in conjunction with H₂cmmba to construct novel coordination polymers with specific topologies and properties.
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes with H₂cmmba is typically achieved through solvothermal methods, where the metal salt, H₂cmmba, and any ancillary ligands are heated in a solvent. This technique facilitates the crystallization of the product, allowing for detailed structural analysis via single-crystal X-ray diffraction.
Characterization of Transition Metal Complexes
Transition metals, with their variable oxidation states and coordination geometries, form a wide array of complexes with H₂cmmba. Cobalt(II) and Zinc(II) complexes serve as excellent examples of the structural diversity achievable.
A notable example is the cobalt(II) complex, [Co(cmbba)(1,4-bib)]n , where 1,4-bib is the ancillary ligand 1,4-bis(1-imidazolyl)benzene. In this structure, each Co(II) center is six-coordinated, displaying a distorted octahedral geometry. It is coordinated by two oxygen atoms from two different cmbba²⁻ ligands and four nitrogen atoms from three different 1,4-bib ligands. The cmbba²⁻ ligand acts as a bis-bidentate bridging ligand, connecting Co(II) ions to form a 1D chain, which is further extended into a 2D network by the bridging 1,4-bib ligands.
Similarly, the zinc(II) complex, {[Zn₂(cmbba)₂(bpp)]·H₂O}n (where bpp = 1,3-bis(4-pyridyl)propane), showcases a different architecture. This complex features a two-dimensional layered structure. It contains two distinct Zn(II) centers, both with a tetrahedral coordination environment. The cmbba²⁻ ligands link the zinc centers to form 1D zigzag chains, and these chains are then connected by the flexible bpp ancillary ligands to create a 2D sheet.
| Parameter | [Co(cmbba)(1,4-bib)]n | {[Zn₂(cmbba)₂(bpp)]·H₂O}n |
|---|---|---|
| Formula | C₂₈H₂₂CoN₄O₄ | C₃₅H₃₂N₂O₉Zn₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| Metal Ion | Co(II) | Zn(II) |
| Coordination Geometry | Distorted Octahedral | Tetrahedral (both Zn1 and Zn2) |
| Ancillary Ligand | 1,4-bis(1-imidazolyl)benzene (1,4-bib) | 1,3-bis(4-pyridyl)propane (bpp) |
| cmbba²⁻ Coordination Mode | Bis-bidentate bridging | Bridging and Chelating |
| Dimensionality | 2D Network | 2D Layered Network |
Coordination with Lanthanide and Other Main Group Metal Ions
The coordination chemistry of H₂cmmba is not limited to transition metals. Lanthanide ions, characterized by their high coordination numbers (typically 7 to 9) and preference for oxygen donor ligands, are also excellent candidates for forming complexes with this ligand. The flexible nature and multiple oxygen donors of the cmbba²⁻ ligand can effectively satisfy the coordination demands of lanthanide ions, leading to highly stable, often three-dimensional, frameworks. These complexes are of particular interest due to their potential luminescent properties.
Main group metal ions, such as those from Group 2 (e.g., Ca, Sr) and Group 12 (e.g., Cd), also form stable coordination polymers with polycarboxylate ligands like H₂cmmba. The coordination is again dominated by the interaction between the metal ion and the carboxylate oxygen atoms. The resulting structures are influenced by the ionic radius and the preferred coordination geometry of the specific main group metal, leading to a wide range of network topologies. The principles of chelation, bridging, and the use of ancillary ligands remain central to designing and understanding these systems.
Supramolecular Assembly in Coordination Polymers
Supramolecular assembly is a fundamental concept in coordination chemistry where discrete molecules or ions, through non-covalent interactions, self-organize into larger, well-defined structures. In the context of coordination polymers, this assembly is driven by a combination of coordination bonds between metal ions and organic ligands, as well as weaker intermolecular forces.
Hydrogen Bonding Networks and π-π Stacking Interactions
Hydrogen bonds are highly directional, electrostatic interactions between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In coordination polymers, hydrogen bonds involving carboxylate groups, water molecules, or other functional groups on the organic ligands can play a crucial role in dictating the final three-dimensional structure. These networks can link individual coordination polymer chains or layers into more complex supramolecular architectures.
π-π stacking interactions are non-covalent interactions that occur between aromatic rings. In coordination polymers containing ligands with phenyl or other aromatic moieties, these interactions contribute significantly to the stability and packing of the crystal structure. The geometry of these interactions can be face-to-face or offset, influencing the electronic and photophysical properties of the material.
Topology and Dimensionality of Metal-Organic Frameworks
The topology of a metal-organic framework (MOF) describes the underlying connectivity of its constituent building blocks (metal nodes and organic linkers). whiterose.ac.ukyoutube.comnih.govresearchgate.netberkeley.edu By simplifying the complex chemical structure into a network of nodes and linkers, the topology can be described using established symbols (e.g., pcu for a primitive cubic network, dia for a diamondoid network). whiterose.ac.ukresearchgate.net The dimensionality of a MOF refers to whether the coordination network extends in one, two, or three dimensions, forming chains, layers, or frameworks, respectively. The final topology and dimensionality are influenced by the coordination geometry of the metal ion and the connectivity and geometry of the organic ligand. berkeley.edumdpi.com
Advanced Applications of Coordination Compounds and MOFs
The unique structural features of coordination compounds and MOFs, such as high porosity, large surface area, and tunable chemical functionality, make them promising candidates for a variety of advanced applications. nih.govnih.gov
Catalysis in Organic Transformation Reactions
MOFs can serve as heterogeneous catalysts, offering advantages such as high stability, easy separation from the reaction mixture, and the potential for reuse. researchgate.netresearchgate.netrsc.org The catalytic activity can arise from the metal nodes acting as Lewis acids, the organic linkers being catalytically active, or by encapsulating catalytically active guest species within the pores of the framework. MOFs have been explored as catalysts for a wide range of organic reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions.
Sensor Development and Recognition Systems for Chemical Species
The porous nature and chemically tunable environment of MOFs make them excellent materials for the development of chemical sensors. nih.govrsc.org The detection mechanism often relies on a change in the physical properties of the MOF, such as luminescence, color, or conductivity, upon interaction with a specific analyte. nih.govrsc.org By carefully designing the organic ligand and selecting the metal ion, MOFs can be tailored to selectively detect a wide variety of chemical species, including metal ions, small molecules, and biomolecules.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. It is extensively used to investigate the properties of organic molecules.
The first step in most computational studies is to determine the most stable three-dimensional structure of a molecule, a process known as geometry optimization. For flexible molecules like 2-(carboxymethyl)-5-methylbenzoic acid, which has several rotatable bonds, this extends to a conformational analysis to identify the various low-energy conformers and the energy barriers between them.
For instance, a study on 6-nitro-m-toluic acid, which shares the benzoic acid and methyl group features, utilized a potential energy surface scan to identify its most stable conformer before performing a full geometry optimization using the B3LYP method with a 6-311++G(d,p) basis set. nih.gov This approach is also critical for understanding how the molecule's shape might change in different environments. Research on 3-(azidomethyl)benzoic acid has revealed the existence of three distinct conformational polymorphs, where different arrangements of the azidomethyl group are observed in the crystal structures. nih.govumt.edu Computational analysis showed significant energy barriers between these conformers, indicating they are true local minima on the potential energy surface. nih.gov
Similarly, studies on other benzoic acid derivatives often reveal the formation of dimers through hydrogen bonding between the carboxylic acid groups. nih.govresearchgate.net DFT calculations can compare the geometries of the monomer and the dimer, detailing changes in bond lengths and angles upon dimerization. nih.gov For this compound, one would expect a complex conformational landscape due to the rotation of the two carboxylic acid groups and the carboxymethyl group relative to the benzene (B151609) ring. The presence of an intramolecular hydrogen bond between the two carboxylic acid moieties is also a possibility that would significantly influence the preferred conformation.
The solvent environment can also play a crucial role. Studies on 4-amino-3-methyl benzoic acid methyl ester have employed time-dependent density functional theory with a polarizable continuum model (TDDFT-PCM) to simulate the effects of solvation on the molecule's properties. ias.ac.in For this compound, moving from the gas phase to a polar solvent would likely stabilize more polar conformers and could influence the equilibrium between monomeric and dimeric forms. Research on other benzoic acid derivatives has shown that in apolar solvents, hydrogen-bonded dimers are common, while in polar, hydrogen-bond-accepting solvents, these dimers are inhibited in favor of interactions with the solvent. ucl.ac.uk
Table 1: Representative Conformational Analysis Data for a Structurally Similar Compound Note: Data for 3-(azidomethyl)benzoic acid is presented as an example of conformational polymorphism in a substituted benzoic acid.
| Polymorph | Space Group | Key Torsion Angle (°) | Reference |
| A | P2₁/c | C7-C1-C8-N1 = 80.4 | nih.gov |
| B | P2₁/c | C7-C1-C8-N1 = -170.1 | nih.gov |
| C | P-1 | C7-C1-C8-N1 = 78.9 | nih.gov |
The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals, and the energy difference between them, the HOMO-LUMO gap, is a critical parameter. wikipedia.org A smaller gap generally implies higher reactivity. nih.gov
In substituted benzoic acids, the nature and position of the substituent groups significantly influence the HOMO and LUMO energy levels. For example, in a study of 6-nitro-m-toluic acid, DFT calculations showed that charge transfer occurs within the molecule, a phenomenon predictable from the frontier molecular orbitals. nih.gov Electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both effects leading to a smaller HOMO-LUMO gap. rsc.org
Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to understand charge distribution, hybridization, and intramolecular interactions like hydrogen bonding. nih.gov In a study of 2-amino-5-bromo-benzoic acid methyl ester, NBO analysis was used to investigate the formation of hydrogen bonds. researchgate.net For this compound, NBO analysis would be invaluable for quantifying the strength of any intramolecular hydrogen bonds and understanding the delocalization of electron density across the molecule.
Table 2: Calculated Electronic Properties for a Structurally Similar Compound Note: Data for 6-nitro-m-toluic acid is presented as an example.
| Parameter | Value | Method | Reference |
| HOMO Energy | -7.2 eV | B3LYP/6-311++G(d,p) | nih.gov |
| LUMO Energy | -3.4 eV | B3LYP/6-311++G(d,p) | nih.gov |
| HOMO-LUMO Gap | 3.8 eV | B3LYP/6-311++G(d,p) | nih.gov |
DFT calculations are highly effective at predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the frequencies and intensities of the vibrational modes. These theoretical spectra are invaluable for interpreting experimental data.
For instance, detailed vibrational analyses have been performed for various benzoic acid derivatives, such as 6-nitro-m-toluic acid and 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid. nih.govmdpi.com In these studies, the calculated frequencies are often scaled by a factor to improve agreement with experimental spectra, accounting for anharmonicity and other systematic errors in the calculations. researchgate.net The assignments of specific vibrational modes, such as C-H stretching, C=O stretching of the carboxylic acid, and ring vibrations, are made based on the calculated atomic motions for each frequency. mdpi.com
For this compound, one would expect characteristic vibrational modes associated with the two carboxylic acid groups, the methyl group, and the benzene ring. The O-H and C=O stretching vibrations of the carboxylic acid groups would be particularly sensitive to whether the molecule exists as a monomer or a hydrogen-bonded dimer. researchgate.net DFT simulations could predict the spectral shifts associated with dimerization, providing a clear signature to look for in experimental spectra.
Molecular Dynamics Simulations
While DFT is excellent for studying static properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are used to explore the time-dependent behavior of molecules, including their interactions with other molecules and their dynamics in solution or the solid state.
MD simulations, often in conjunction with crystal structure prediction (CSP) methods, can provide insights into how molecules arrange themselves in a crystal lattice. youtube.com The stability of a crystal is determined by a delicate balance of intermolecular interactions, including hydrogen bonding, π–π stacking, and van der Waals forces.
For benzoic acid and its derivatives, the formation of hydrogen-bonded dimers is a dominant packing motif. researchgate.netresearchgate.net MD simulations can explore the stability of these dimers and other potential packing arrangements. While specific MD studies on the crystal packing of this compound are unavailable, the principles are well-established. For example, co-crystallization studies of various benzoic acid derivatives have shown how different intermolecular interactions can lead to the formation of different crystal structures (polymorphs). rsc.org Computational studies of polymorphism in compounds like 3-methyl-2-(phenylamino)benzoic acid have shown how conformational flexibility and substitution patterns determine the observed crystal forms. uky.edu
MD simulations are particularly well-suited for studying molecules in solution. They can model the explicit interactions between the solute molecule and a large number of solvent molecules, providing a detailed picture of the solvation shell and its influence on the solute's conformation and dynamics.
A study of benzoic acid derivatives in various solvents combined experimental spectroscopy with MD simulations to identify the dominant species in solution. ucl.ac.uk The simulations revealed that in apolar solvents, the molecules primarily exist as hydrogen-bonded dimers, whereas in polar solvents, they are solvated by solvent molecules, and π-stacking interactions between the solute molecules become more important. ucl.ac.uk For this compound, MD simulations could be used to study the dynamics of the two carboxylic acid groups, the kinetics of monomer-dimer equilibrium, and the detailed structure of the solvation shells in different solvents. Such simulations can also track conformational transitions over time, providing a more complete picture than static DFT calculations. While developing accurate force fields for such simulations can be challenging, methods for this are continually improving. rsc.org
Quantum Chemical Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and reactivity of a molecule. From these calculations, various reactivity descriptors can be derived to predict how this compound will behave in chemical reactions.
Fukui functions are a key concept in conceptual DFT, utilized to identify the most reactive sites within a molecule. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed. Consequently, they can pinpoint the regions most susceptible to nucleophilic, electrophilic, or radical attack.
For an aromatic compound like this compound, the Fukui functions can help determine which atoms on the benzene ring or the carboxylic acid groups are more likely to participate in a reaction. For instance, a computational study on various benzoic acid derivatives demonstrated that spin densities and the Fukui function f(0) are effective indicators of local reactivity toward free radicals. researchgate.netscielo.org.za In a related benzimidazole (B57391) derivative of benzoic acid, Fukui function analysis was employed to investigate the nucleophilic and electrophilic sites of the molecule. mdpi.com
The calculation involves determining the electron densities for the neutral molecule, its cation (electron removed), and its anion (electron added). The following equations are used to approximate the Fukui functions:
For nucleophilic attack (f+) : Identifies sites prone to attack by electron-donating species.
For electrophilic attack (f-) : Identifies sites prone to attack by electron-accepting species.
For radical attack (f0) : Averages the f+ and f- values to predict sites susceptible to radical reactions.
Table 1: Interpretation of Fukui Function Values
| Fukui Function | Type of Attack Predicted | Interpretation |
|---|---|---|
| f+ | Nucleophilic | A higher value on an atom indicates it is a more likely site for a nucleophilic attack. |
| f- | Electrophilic | A higher value on an atom suggests it is a more probable site for an electrophilic attack. |
| f0 | Radical | A higher value points to the atom being more susceptible to a radical attack. |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color spectrum to indicate different potential values.
Red regions : Indicate negative electrostatic potential, rich in electrons, and are characteristic of sites prone to electrophilic attack. For this compound, these would be expected around the oxygen atoms of the two carboxylic acid groups.
Blue regions : Represent positive electrostatic potential, electron-poor areas, which are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly the acidic protons of the carboxyl groups.
Green regions : Denote areas of neutral or near-zero potential.
MEP maps are invaluable for understanding intermolecular interactions, such as hydrogen bonding, which are crucial for molecular recognition by biological targets. For instance, in a study of a related compound, 2-(carboxymethyl) benzoic acid, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) helped to understand charge transfer within the molecule. researchgate.net The MEP map for this compound would visually complement this data, highlighting the electron-rich oxygen atoms and the electron-poor acidic hydrogens, which are key sites for interactions.
In Silico Approaches for Predicting Chemical and Biological Attributes
Beyond reactivity, computational methods can predict how a molecule might interact with biological systems, a critical aspect of drug discovery and development.
Molecular docking is a prominent computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is crucial for estimating the binding affinity, which is a measure of the strength of the interaction.
The process involves placing the ligand (in this case, this compound or its analogues) into the binding site of a target protein. A scoring function then calculates the binding energy (often expressed as ΔG in kcal/mol), with lower values indicating a more favorable and stable interaction. uomustansiriyah.edu.iq
For example, a study on derivatives of the related 2-(carboxymethyl) benzoic acid used molecular dynamic modeling to investigate their binding to human butyrylcholinesterase (hBChE), an enzyme implicated in Alzheimer's disease. researchgate.net The study found that the compounds could bind to the hydrophobic gorge of the enzyme, interacting with key amino acid residues. researchgate.net Similarly, molecular docking could be used to predict the binding affinity of this compound to various enzymes or receptors, providing insights into its potential biological activities. The prediction of specific amino acid residues that form binding sites is a key outcome of such studies. nih.gov
Table 2: Example of Molecular Docking Data Interpretation
| Compound | Target Protein | Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| Ligand A | Enzyme X | -8.5 | TYR 84, SER 122, PHE 290 |
| Ligand B | Enzyme X | -7.2 | TYR 84, TRP 86 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Computational screening, or virtual screening, is a powerful method to rapidly assess large libraries of chemical compounds for their potential to bind to a biological target. Instead of synthesizing and testing thousands of molecules, researchers can computationally "screen" them to identify a smaller, more promising set for further investigation.
Starting with the core structure of this compound, a virtual library of analogues could be generated by systematically modifying its functional groups. For example, the methyl group could be replaced with other alkyl or halogen groups, or the positions of the substituents on the benzene ring could be altered.
This library of virtual compounds would then be subjected to high-throughput molecular docking against a specific protein target. The results would rank the analogues based on their predicted binding affinities, allowing researchers to prioritize the synthesis and experimental testing of the most promising candidates. This approach significantly accelerates the early stages of drug discovery by focusing resources on compounds with the highest probability of success. In silico tools are widely used to compare predictions for substrate or ligand binding regions. nih.gov
Biological Activity and Mechanistic Investigations
Enzymatic Target Interactions
Butyrylcholinesterase (BChE) Inhibition Studies
There are no available studies that have specifically evaluated 2-(Carboxymethyl)-5-methylbenzoic acid as an inhibitor of butyrylcholinesterase. Research into BChE inhibitors is an active field, with many compounds being investigated for their potential therapeutic applications. For instance, novel 2-benzoylhydrazine-1-carboxamides have been synthesized and shown to exhibit dual inhibition of both acetylcholinesterase (AChE) and BChE. nih.gov Similarly, natural alkaloids like boldine (B1667363) have been investigated for their effects on cholinesterases, though with findings of relatively low affinity. nih.gov However, the inhibitory potential of this compound on BChE remains uninvestigated.
Cyclooxygenase (COX) Activity Modulation
Specific studies on the modulation of cyclooxygenase (COX) activity by this compound are not present in the current body of scientific literature. The roles of COX-1 and COX-2 in inflammation and disease have led to extensive research into their inhibitors. d-nb.infonih.gov For example, the conversion of arachidonic acid by COX enzymes leads to the production of prostaglandins, which are key mediators of inflammation. mdpi.com Research has identified various compounds, from flavonoids to complex metabolites like hemiketal E2, that can modulate COX activity. d-nb.infonih.gov Despite this broad interest, the effect of this compound on either COX-1 or COX-2 has not been reported.
Investigation of SARS-CoV-2 Main Protease Binding
The SARS-CoV-2 main protease (Mpro or 3CLpro) is a critical enzyme for viral replication and a major target for antiviral drug development. nih.govnih.govbiorxiv.org Numerous computational and experimental studies have explored the binding of various small molecules to the active site of this protease. nih.govresearchgate.net These investigations have identified potential inhibitors and mapped the binding pockets of the enzyme. nih.gov However, there is no published research specifically detailing the investigation of this compound for its binding affinity or inhibitory activity against the SARS-CoV-2 main protease.
Studies on Urease Inhibitory Efficiency
Urease is an important enzyme in certain bacteria and plants, and its inhibition has applications in medicine and agriculture. nih.gov Various classes of compounds, including derivatives of benzoic acid such as p-amino benzoic acid and p-hydroxy benzoic acid, have been studied as urease inhibitors. rsisinternational.org These studies often explore the structure-activity relationships of different substituents on the benzoic acid scaffold. nih.gov Nevertheless, a specific examination of the urease inhibitory efficiency of this compound has not been documented.
Molecular Interactions with Biological Systems
Ligand-Protein Binding Mechanisms via Molecular Docking
Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a small molecule to a protein target. nih.gov This method has been applied to study the interactions of numerous ligands with enzymes like the SARS-CoV-2 main protease and cholinesterases. nih.govnih.gov Such studies provide insights into the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. While molecular docking has been employed to screen libraries of compounds against the biological targets mentioned in this article, there are no specific published docking studies that have focused on the interaction between this compound and BChE, COX, SARS-CoV-2 main protease, or urease. Therefore, the specific binding mechanisms and potential interactions of this compound with these biological systems remain hypothetical and unelucidated by computational methods in the available literature.
Structure-Activity Relationship (SAR) Studies in Biological Contexts
While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available literature, the broader class of benzoic acid derivatives has been the subject of numerous investigations, providing a framework for understanding how structural modifications might influence biological activity. These studies often focus on the nature, position, and number of substituents on the benzoic acid core.
For instance, research on the inhibition of enzymes like tyrosinase and α-amylase by benzoic acid derivatives has revealed key SAR insights. In a study of various benzoic acid derivatives as tyrosinase inhibitors, the inhibitory potential was found to be highly dependent on the substituents. tandfonline.comnih.gov Similarly, an investigation into the α-amylase inhibitory effects of 17 different phenolic acids with a benzoic acid nucleus demonstrated that the number and position of hydroxyl groups play a critical role. nih.gov Specifically, a hydroxyl group at the 2-position of the benzene (B151609) ring was shown to have a strong positive effect on α-amylase inhibition, whereas methoxylation at the same position or hydroxylation at the 5-position had a negative impact. nih.gov
In the context of antimicrobial activity, SAR studies on benzoic acid derivatives have also been conducted. The antibacterial effect against E. coli has been shown to be influenced by the type and position of substituents. For example, the attachment of a hydroxyl or methoxyl group to the benzoic acid ring can alter its antibacterial efficacy. nih.gov Furthermore, studies on benzyl (B1604629) and benzoyl benzoic acid derivatives as inhibitors of bacterial RNA polymerase-sigma factor interaction have highlighted the importance of substituents on the benzene ring for antimicrobial activity. nih.gov The presence of electron-withdrawing groups was found to significantly improve activity against S. pneumoniae and S. aureus. nih.gov
These examples from related benzoic acid derivatives suggest that the biological activity of this compound is likely influenced by its specific substitution pattern: the carboxymethyl group at the 2-position and the methyl group at the 5-position. The acidic nature of the carboxymethyl group and the lipophilic character of the methyl group would be expected to govern its interactions with biological targets.
Table 1: Illustrative Structure-Activity Relationships of Benzoic Acid Derivatives as Enzyme Inhibitors
| Parent Compound | Derivative/Substituent | Target Enzyme | Observed Activity/SAR Finding | Reference |
| Benzoic Acid | 2,3,4-trihydroxybenzoic acid | α-Amylase | Strongest inhibitory effect among tested derivatives (IC50 = 17.30 ± 0.73 mM). Hydroxyl group at C2 is beneficial. | nih.gov |
| Benzoic Acid | 2-hydroxybenzoic acid (Salicylic acid) | α-Amylase | Moderate inhibitory activity. | nih.gov |
| Benzoic Acid | 5-hydroxybenzoic acid | α-Amylase | Negative effect on inhibitory activity. | nih.gov |
| Benzoic Acid | - | Tyrosinase | Various derivatives showed inhibitory potential. | tandfonline.comnih.gov |
Computational Insights into Bioactivity Pathways
Computational methods, such as molecular docking and Density Functional Theory (DFT), are powerful tools for elucidating the potential bioactivity of chemical compounds. While specific computational studies on this compound are scarce, research on analogous structures provides valuable insights into how this molecule might interact with biological systems.
Molecular docking studies on benzoic acid derivatives have been used to predict their binding affinities and modes of interaction with various protein targets. For example, in the study of phenolic acids as α-amylase inhibitors, molecular docking revealed that hydrogen bonding and hydrophobic interactions were the primary forces driving the inhibition. nih.gov Similarly, computational analyses of 5-acetamido-2-hydroxy benzoic acid derivatives predicted their binding affinity with COX-2 receptors. mdpi.comnih.gov These studies suggest that the carboxyl groups of benzoic acid derivatives are often crucial for forming key interactions, such as hydrogen bonds, with amino acid residues in the active sites of enzymes.
DFT calculations have been employed to investigate the antioxidant properties of benzoic acid derivatives. A computational study on five plant-derived benzoic acid derivatives analyzed their free radical scavenging activity, suggesting that the hydrogen atom transfer (HAT) mechanism is preferred in the gas phase, while the sequential proton loss electron transfer (SPLET) mechanism is favored in polar environments. scielo.org.zaresearchgate.net Such studies often calculate parameters like bond dissociation enthalpy (BDE) and ionization potential (IP) to predict antioxidant efficacy. scielo.org.zaresearchgate.net
For this compound, it can be hypothesized that the two carboxylic acid moieties would be key features in its interaction with biological targets, potentially acting as hydrogen bond donors and acceptors. The methyl group at the 5-position could contribute to hydrophobic interactions. DFT studies could further illuminate its electronic properties and reactivity, providing a deeper understanding of its potential bioactivity pathways.
Biochemical Pathway Modulation
Influence on Specific Metabolic Enzymes and Pathways
Benzoic acid and its derivatives are known to influence various metabolic enzymes and biochemical pathways. While direct evidence for the effect of this compound is limited, the activities of related compounds suggest potential areas of influence.
One significant area of modulation is in enzyme inhibition. As previously mentioned, various benzoic acid derivatives have been shown to inhibit enzymes such as α-amylase and tyrosinase. tandfonline.comnih.govnih.gov For example, 2,3,4-trihydroxybenzoic acid is a potent inhibitor of α-amylase, a key enzyme in carbohydrate metabolism. nih.gov Another class of enzymes inhibited by benzoic acid scaffolds are the carbonic anhydrases (CAs), which are involved in numerous physiological processes. nih.govnih.govresearchgate.net The inhibition of such enzymes can have significant effects on related metabolic pathways.
Furthermore, some benzoic acid analogs have been shown to interfere with the biosynthesis of coenzyme Q (CoQ), a vital component of the electron transport chain. frontiersin.org For instance, 4-chlorobenzoic acid acts as an inhibitor of Coq2, a key enzyme in the CoQ biosynthetic pathway. frontiersin.org Conversely, other analogs can bypass defects in this pathway. frontiersin.org This highlights the potential for benzoic acid derivatives to modulate cellular energy metabolism.
In plants, benzoic acid itself is a precursor for a wide range of primary and secondary metabolites, and its biosynthesis occurs via multiple pathways. nih.gov The metabolism of benzoic acid in relation to the elimination of waste nitrogen has also been a subject of study, particularly its detoxification through conjugation with glycine. nih.gov
Given its structure, this compound could potentially interact with and modulate the activity of various metabolic enzymes, although specific targets have yet to be identified.
Design of Compounds for Targeted Biochemical Interference
The benzoic acid scaffold serves as a valuable template for the design of compounds aimed at targeted biochemical interference. Its relatively simple structure allows for systematic modifications to optimize potency and selectivity for specific biological targets.
A notable example is the design of inhibitors for human carbonic anhydrase (hCA) isoforms. Based on the 2-(benzylsulfinyl)benzoic acid scaffold, a large library of derivatives was synthesized and evaluated, leading to the discovery of selective inhibitors for the tumor-related hCA IX isoform. nih.govnih.govresearchgate.net This work demonstrates how modifications to the substituents on the benzoic acid ring can lead to highly specific enzyme inhibitors.
Similarly, the benzoic acid framework has been utilized in the design of influenza neuraminidase inhibitors. Through structure-based drug design, a series of benzoic acid derivatives were synthesized and tested, with some compounds showing inhibitory activity in the micromolar range. acs.orgresearchgate.net
The design of non-steroidal inhibitors for steroid 5α-reductase, an enzyme implicated in benign prostatic hyperplasia, has also incorporated the benzoic acid moiety. nih.gov In this context, different substitutions on the benzoyl benzoic acid core were explored to identify potent inhibitors of both isozymes 1 and 2. nih.gov
These examples underscore the utility of the benzoic acid scaffold in medicinal chemistry. For this compound, its structure could serve as a starting point for the design of novel inhibitors targeting enzymes that can accommodate its specific substitution pattern. The two carboxylic acid groups offer potential for strong, directed interactions with target proteins, while the methyl group can be modified to fine-tune lipophilicity and steric interactions.
Mechanisms of Antimicrobial and Antifungal Activity
Disruption of Microbial Cellular Processes
The antimicrobial properties of benzoic acid and its derivatives are well-established, and they exert their effects through various mechanisms that disrupt microbial cellular processes. researchgate.net One of the primary mechanisms of action for lipophilic acids like benzoic acid is the disruption of the bacterial cell membrane. mdpi.com In their undissociated form, these acids can diffuse across the cell membrane. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons and acidifying the cytoplasm. nih.gov This disruption of the internal pH homeostasis can inhibit the function of various enzymes and metabolic processes. researchgate.net
Phenolic acids, a class that includes many benzoic acid derivatives, are known to destabilize the cytoplasmic membrane, alter its permeability, and inhibit extracellular microbial enzymes. mdpi.com They can also directly interfere with microbial metabolism and deprive microbes of necessary substrates. mdpi.com Some benzoic acid derivatives have been shown to cause physical damage to bacterial cell walls. researchgate.net
Furthermore, specific benzoic acid derivatives have been developed to target essential bacterial enzymes. For instance, inhibitors of bacterial RNA polymerase-sigma factor interaction have been designed based on a benzoic acid scaffold, demonstrating a more targeted approach to antimicrobial activity. nih.gov
Investigation of Antioxidant Mechanisms
There is currently no available scientific data from experimental assays detailing the radical scavenging properties of this compound. Standard antioxidant tests, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have not been reported for this compound in the reviewed literature researchgate.netnih.govnih.govnih.gov. Consequently, information regarding its potential antioxidant pathways, efficacy (such as IC50 values), and mechanism of action as a free-radical scavenger is not known.
No published research could be found that investigates the metal chelation properties of this compound, particularly in the context of mitigating oxidative stress. The ability of a compound to bind to metal ions like iron or copper is a key mechanism for preventing the generation of reactive oxygen species nih.govnih.govnih.govmdpi.com. However, studies to determine if this compound possesses such capabilities and its potential role in preventing metal-catalyzed oxidative damage have not been documented in the accessible scientific literature.
As no experimental data was found for the requested activities of this compound, data tables could not be generated.
Applications in Advanced Materials Science and Technology
Polymer and Composite Material Development
While aromatic dicarboxylic acids are fundamental building blocks for many polymers and composites, specific research detailing the integration of 2-(Carboxymethyl)-5-methylbenzoic acid into certain advanced systems is limited.
Currently, there is no publicly available research literature that documents the specific use or integration of this compound in the development of proton-conductive membranes for fuel cell applications.
Detailed studies on the use of this compound in the synthesis of hybrid nano-composites, such as those involving graphene oxide, have not been identified in the surveyed scientific literature.
Functional Coatings and Films
The compound and its close derivatives have found utility in imaging and printing technologies, contributing to the development of functional films and coatings.
A closely related compound, 2-(Carboxymethyl)-5-methoxybenzoic acid, has been noted for its application in heat-developable photographic films, where it helps to improve storage stability. chemicalbook.com The structural similarity suggests that this compound could potentially serve a similar function as a stabilizer or silver salt ligand in thermal imaging materials.
Design of Novel Organic Functional Materials
The primary application of this compound in this domain is as a specialized building block or chemical intermediate. Its two carboxylic acid groups possess different reactivities, which can be exploited for the controlled, stepwise synthesis of complex molecules, polymers, and metal-organic frameworks (MOFs). This controlled synthesis is a key aspect of designing novel materials with tailored properties.
Emerging Applications in Optoelectronics and Sensing
As of now, specific research detailing the application of this compound in the fields of optoelectronics and chemical sensing is not present in the available public literature.
Compound Properties
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| CAS Number | 67755-15-1 |
| Molecular Formula | C10H10O4 |
| Molecular Weight | 194.18 g/mol |
| IUPAC Name | This compound |
| Synonyms | 4-Methylhomophthalic acid |
Future Research Directions and Emerging Paradigms
Exploration of Undiscovered Chemical Transformations and Reactivity
The presence of two distinct carboxylic acid groups in 2-(Carboxymethyl)-5-methylbenzoic acid offers a platform for investigating selective chemical transformations. The differential acidity and steric hindrance of the acetic acid-derived carboxyl group versus the benzoic acid-derived carboxyl group could be exploited to achieve regioselective reactions. Future research could focus on:
Selective Derivatization: Developing protocols for the selective esterification, amidation, or conversion to acid halides of one carboxylic acid group over the other. This would enable the synthesis of a wide array of bifunctional molecules that could serve as building blocks in organic synthesis.
Intramolecular Cyclization: Investigating conditions for intramolecular cyclization reactions. Depending on the reagents and reaction conditions, it may be possible to form novel cyclic anhydrides, lactones, or other heterocyclic systems. These new structures could exhibit unique chemical and physical properties.
Reactivity of the Aromatic Ring: Exploring the electrophilic aromatic substitution reactions on the benzene (B151609) ring. The directing effects of the carboxymethyl and carboxyl groups, along with the methyl group, would influence the position of substitution, leading to the synthesis of polysubstituted aromatic compounds.
Decarboxylation Studies: Examining the selective decarboxylation of one of the carboxylic acid groups to synthesize mono-acid derivatives, which could have different solubility and reactivity profiles.
A deeper understanding of the unique reactivity of this compound will be crucial for unlocking its full potential in various chemical applications.
Advanced Computational Design of Novel Derivatives with Enhanced Properties
Computational chemistry and molecular modeling offer powerful tools for the in silico design and prediction of the properties of novel derivatives of this compound. By systematically modifying the parent structure, it is possible to screen for candidates with enhanced properties for specific applications. Key areas for computational investigation include:
Structure-Property Relationships: Utilizing density functional theory (DFT) and other quantum chemical methods to calculate electronic properties, such as electrostatic potential maps, frontier molecular orbital energies, and charge distributions. These calculations can provide insights into the reactivity and potential intermolecular interactions of the molecule and its derivatives.
Conformational Analysis: Performing conformational searches and molecular dynamics simulations to understand the flexibility of the molecule and the preferred spatial arrangement of its functional groups. This is particularly important for predicting how it might bind to a biological target or self-assemble into larger structures.
Virtual Screening for Bioactivity: Employing molecular docking and virtual screening techniques to predict the binding affinity of derivatives of this compound to various protein targets. This could accelerate the discovery of new drug candidates.
Prediction of Material Properties: For applications in materials science, computational models can be used to predict properties such as crystal packing, thermal stability, and mechanical strength of polymers or metal-organic frameworks (MOFs) derived from this molecule.
The following table outlines a hypothetical computational study on derivatives of this compound for enhanced properties.
| Derivative | Modification | Predicted Property Enhancement | Potential Application |
| Amide Derivative | Conversion of the carboxymethyl group to a primary amide | Increased hydrogen bonding capability | Gelators, supramolecular assemblies |
| Nitro Derivative | Introduction of a nitro group on the aromatic ring | Altered electronic properties, potential for further functionalization | Precursor for dyes or energetic materials |
| Ester Derivative | Esterification of the benzoic acid group with a long alkyl chain | Increased lipophilicity | Component for liquid crystals |
| Thiol Derivative | Replacement of a carboxyl group with a thiol group | Metal-binding capabilities | Self-assembled monolayers on gold surfaces |
Development of Sustainable Synthesis Routes and Green Chemical Processes
The development of environmentally benign and efficient synthetic methods is a critical aspect of modern chemistry. Future research should focus on establishing sustainable synthesis routes for this compound and its derivatives. This could involve:
Biocatalysis: Exploring the use of enzymes to catalyze key steps in the synthesis. For instance, engineered enzymes could be used for the selective oxidation of a methyl group on a precursor molecule or for the stereoselective introduction of functional groups.
Use of Renewable Feedstocks: Investigating synthetic pathways that start from renewable resources, such as lignin or other biomass-derived platform chemicals. This would reduce the reliance on petrochemical feedstocks.
Solvent-Free and Aqueous Synthesis: Developing reaction conditions that minimize or eliminate the use of hazardous organic solvents. This could include solid-state reactions, reactions in water, or the use of supercritical fluids.
Catalytic C-H Activation: Exploring the use of transition metal catalysts to directly functionalize the C-H bonds of a simpler precursor, such as p-toluic acid, to introduce the carboxymethyl group. This would be a more atom-economical approach compared to traditional multi-step syntheses.
A proposed green synthesis pathway is outlined in the table below.
| Step | Transformation | Green Chemistry Principle | Potential Advantage |
| 1 | Biocatalytic oxidation of p-xylene to p-toluic acid | Use of renewable feedstocks, biocatalysis | Mild reaction conditions, high selectivity |
| 2 | Direct carboxymethylation of p-toluic acid via C-H activation | Atom economy, reduced waste | Fewer synthetic steps |
| 3 | Aqueous workup and purification | Use of safer solvents | Reduced environmental impact |
Integration into Multifunctional Material Systems and Devices
The bifunctional nature of this compound makes it an attractive building block for the construction of advanced materials with tailored properties. Future research in this area could explore:
Polymers and Polyesters: Using the molecule as a monomer for the synthesis of polyesters and polyamides. The specific arrangement of the carboxylic acid groups could lead to polymers with unique thermal and mechanical properties.
Metal-Organic Frameworks (MOFs): Employing the compound as an organic linker to construct MOFs. The geometry and functionality of the linker would dictate the pore size, shape, and chemical environment of the resulting framework, which could have applications in gas storage, separation, and catalysis.
Supramolecular Assemblies: Investigating the self-assembly of the molecule and its derivatives through non-covalent interactions such as hydrogen bonding and π-π stacking. This could lead to the formation of gels, liquid crystals, and other soft materials.
Functional Coatings and Films: Incorporating the molecule into coatings and thin films to impart specific surface properties, such as hydrophilicity, adhesion, or biorecognition.
The potential for creating diverse material architectures from this single molecular building block is vast and warrants significant future investigation.
Targeted Design for Specific Biochemical Interactions and Probes
The structural features of this compound, including its aromatic ring and two carboxylic acid groups, provide a scaffold that can be elaborated for specific biochemical applications. Research in this domain could focus on:
Enzyme Inhibitors: Designing derivatives that can act as inhibitors of specific enzymes. The carboxylic acid groups can mimic the substrate of an enzyme and bind to the active site, while the rest of the molecule can be modified to enhance binding affinity and selectivity.
Receptor Ligands: Synthesizing derivatives that can bind to specific cellular receptors. By tuning the structure of the molecule, it may be possible to develop agonists or antagonists for receptors involved in various physiological processes.
Biochemical Probes: Attaching fluorescent tags or other reporter groups to the molecule to create probes for imaging and sensing specific biomolecules or cellular events. The bifunctional nature of the parent compound would allow for the attachment of both a targeting moiety and a reporter group.
Drug Delivery Vehicles: Using the molecule as a component of larger drug delivery systems. For example, it could be incorporated into polymers that form nanoparticles or hydrogels for the controlled release of therapeutic agents.
The design of molecules with precise biochemical functions based on the this compound scaffold represents a promising avenue for future research at the interface of chemistry and biology.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Carboxymethyl)-5-methylbenzoic acid, and what solvents/catalysts are typically employed?
- Methodological Answer : Multi-step synthesis often involves functional group transformations, such as coupling reactions or ester hydrolysis. For example:
- Step 1 : Use palladium or nickel catalysts in dimethylformamide (DMF) or dichloromethane (DCM) for cross-coupling reactions to introduce substituents .
- Step 2 : Acidic or basic hydrolysis of ester groups to yield the carboxylic acid moiety (e.g., HCl/NaOH under reflux) .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns and carboxymethyl integration (e.g., δ ~2.5 ppm for methyl groups, δ ~12 ppm for carboxylic protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 209.08 for C₁₀H₁₀O₄) .
- FT-IR : Peaks at ~1700 cm⁻¹ (carboxylic C=O) and ~2500-3300 cm⁻¹ (O-H stretch) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods to minimize inhalation risks .
- Spill Management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can conflicting crystallographic data for this compound be resolved?
- Methodological Answer :
- Refinement Software : Use SHELXL for high-resolution data refinement. Adjust parameters like thermal displacement factors and occupancy rates to resolve disordered atoms .
- Validation Tools : Check with PLATON or CCDC Mercury to identify missed symmetry elements or hydrogen-bonding inconsistencies .
- Example : A 2023 study resolved a methyl group disorder by refining twin laws (e.g., BASF parameter >0.3) .
Q. What strategies optimize reaction yields in the presence of competing side reactions (e.g., decarboxylation)?
- Methodological Answer :
- Temperature Control : Maintain reactions below 80°C to prevent thermal decomposition .
- Catalyst Screening : Test Pd(OAc)₂ vs. NiCl₂ for coupling efficiency (e.g., 75% yield with Pd vs. 60% with Ni) .
- Additives : Use scavengers like molecular sieves to trap water and inhibit decarboxylation .
Q. How do structural modifications (e.g., fluorination at the 5-position) affect biological activity?
- Methodological Answer :
- SAR Studies : Compare IC₅₀ values of 2-(Carboxymethyl)-5-methyl vs. 5-fluoro derivatives in enzyme inhibition assays (e.g., COX-2 or kinase targets) .
- Computational Modeling : Perform docking simulations (AutoDock Vina) to assess binding affinity changes due to electronegativity or steric effects .
- Example : Fluorination at C5 increased metabolic stability in a 2024 study, reducing clearance rates by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
